molecular formula C12H17NO B046229 4-Benzyl-4-hydroxypiperidine CAS No. 51135-96-7

4-Benzyl-4-hydroxypiperidine

Cat. No. B046229
CAS RN: 51135-96-7
M. Wt: 191.27 g/mol
InChI Key: KJZBZOFESQSBCV-UHFFFAOYSA-N
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Patent
US04039676

Procedure details

To the Grignard reagent, prepared from 3.6 g of magnesium and 18.9 g of benzyl bromide in 50 ml of diethyl ether, the solution of 18.4 g of 1-benzyl-4-piperidone in 100 ml of diethyl ether is added and the mixture refluxed for one hour. It is decomposed with 30 ml of saturated aqueous ammonium chloride, the ethereal solution separated, dried and evaporated, leaving a thick oil. 26 g thereof are hydrogenated in a mixture of 120 ml of ethanol and 120 ml of acetic acid over 3 g of 10% palladium on carbon at 3 at. and 50° until one molar equivalent of hydrogen has been taken up. It is filtered, the filtrate evaporated, the residue treated with ammonium hydroxide and extracted with methylene chloride. The extract is dried and evaporated, to yield the 4-benzyl-4-hydroxy-piperidine, which is pure enough for further reaction.
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Five
Quantity
120 mL
Type
solvent
Reaction Step Five
Quantity
3 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].[CH2:2](Br)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C([N:17]1[CH2:22][CH2:21][C:20](=[O:23])[CH2:19][CH2:18]1)C1C=CC=CC=1.[Cl-].[NH4+].[H][H]>C(OCC)C.C(O)C.C(O)(=O)C.[Pd]>[CH2:2]([C:20]1([OH:23])[CH2:21][CH2:22][NH:17][CH2:18][CH2:19]1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.6 g
Type
reactant
Smiles
[Mg]
Name
Quantity
18.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
18.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the ethereal solution separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
leaving a thick oil
CUSTOM
Type
CUSTOM
Details
50°
FILTRATION
Type
FILTRATION
Details
It is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
ADDITION
Type
ADDITION
Details
the residue treated with ammonium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The extract is dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1(CCNCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.